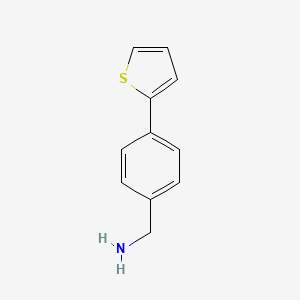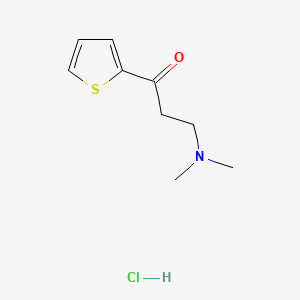
1-(4-Thiophen-2-ylphenyl)methanamine
Vue d'ensemble
Description
1-(4-Thiophen-2-ylphenyl)methanamine is a small molecule that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .
Molecular Structure Analysis
The molecular formula of 1-(4-Thiophen-2-ylphenyl)methanamine is C11H11NS . The average molecular weight is 189.277 g/mol . The InChI Key is YKNLMMDEWQZCLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of 1-(4-Thiophen-2-ylphenyl)methanamine is approximately 1.2±0.1 g/cm3 . The boiling point is around 322.5±30.0 °C at 760 mmHg . The flash point is 148.8±24.6 °C .Applications De Recherche Scientifique
Application in Electrochromic Devices
- Summary of the Application: Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based conjugated copolymers, which could potentially include 1-(4-Thiophen-2-ylphenyl)methanamine, are used in high-contrast electrochromic devices . These devices change color when a burst of charge is applied, and have applications in smart windows, displays, and mirrors .
- Methods of Application/Experimental Procedures: The copolymers were electropolymerized on an ITO electrode by applying constant potentials of 1.0, 1.1, and 1.2 V . The resulting films displayed more color changes than other films, with the color changing from yellow in the neutral state to blue in the highly oxidized state .
- Results/Outcomes: The maximum coloration efficiency of the films was calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution . Electrochromic devices (ECDs) consisting of these anodic copolymers, an ionic liquid-based electrolyte, and a cathodic polymer were constructed. These ECDs displayed satisfactory optical memory and long-term switching stability .
Application in Drug Discovery
- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” is classified as a small molecule and is considered experimental . It belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .
- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not available . However, in drug discovery, such compounds are typically tested in vitro (in a controlled lab environment) and in vivo (in a living organism) to determine their pharmacological properties .
- Results/Outcomes: The specific results or outcomes obtained from the use of “1-(4-Thiophen-2-ylphenyl)methanamine” in drug discovery are not available . However, the compound’s structure and properties may be used to develop predictive machine-learning models for drug discovery .
Application in Enzyme Inhibition
- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” has been studied in complex with Leukotriene A4 hydrolase , an enzyme involved in the inflammatory response .
- Methods of Application/Experimental Procedures: The compound was studied in complex with the enzyme using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of the enzyme in complex with the compound .
- Results/Outcomes: The study provided insights into the binding of “1-(4-Thiophen-2-ylphenyl)methanamine” to Leukotriene A4 hydrolase . This information can be used to design more potent and selective inhibitors of the enzyme .
Application in Drug Discovery
- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” is classified as a small molecule and is considered experimental . It belongs to the class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .
- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not available . However, in drug discovery, such compounds are typically tested in vitro (in a controlled lab environment) and in vivo (in a living organism) to determine their pharmacological properties .
- Results/Outcomes: The specific results or outcomes obtained from the use of “1-(4-Thiophen-2-ylphenyl)methanamine” in drug discovery are not available . However, the compound’s structure and properties may be used to develop predictive machine-learning models for drug discovery .
Application in Enzyme Inhibition
- Summary of the Application: “1-(4-Thiophen-2-ylphenyl)methanamine” has been studied in complex with Leukotriene A4 hydrolase , an enzyme involved in the inflammatory response .
- Methods of Application/Experimental Procedures: The compound was studied in complex with the enzyme using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of the enzyme in complex with the compound .
- Results/Outcomes: The study provided insights into the binding of “1-(4-Thiophen-2-ylphenyl)methanamine” to Leukotriene A4 hydrolase . This information can be used to design more potent and selective inhibitors of the enzyme .
Propriétés
IUPAC Name |
(4-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379994 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Thiophen-2-ylphenyl)methanamine | |
CAS RN |
203436-48-0 | |
| Record name | 4-(2-THIENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)





![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)
